molecular formula C18H21Cl2NO3S B7440506 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide

3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide

Cat. No.: B7440506
M. Wt: 402.3 g/mol
InChI Key: TXZPPDMAJBSONP-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that features a tert-butyl group, dichlorophenyl group, ethoxybenzene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the ethoxybenzene group: This can be done through etherification reactions.

    Sulfonamide formation: This step involves the reaction of sulfonyl chlorides with amines to form sulfonamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-N-(3,5-dichlorophenyl)-4-methoxybenzene-1-sulfonamide
  • 3-tert-butyl-N-(3,5-dichlorophenyl)-4-propoxybenzene-1-sulfonamide
  • 3-tert-butyl-N-(3,5-dichlorophenyl)-4-butoxybenzene-1-sulfonamide

Uniqueness

3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkoxy groups.

Properties

IUPAC Name

3-tert-butyl-N-(3,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO3S/c1-5-24-17-7-6-15(11-16(17)18(2,3)4)25(22,23)21-14-9-12(19)8-13(20)10-14/h6-11,21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZPPDMAJBSONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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